Structural Differentiation via C6 Methyl Substitution: Comparison with 6-Unsubstituted and 6-Fluoro Analogs
The presence of a 6-methyl group on the quinolinone core of the target compound, as opposed to a hydrogen (in 1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, CAS 899217-45-9) or a fluorine atom (in 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, CAS 892777-04-7), creates a distinct electronic and steric environment. This substitution is expected to modulate the compound's lipophilicity (cLogP) and electron density on the aromatic ring, directly influencing target binding and cellular permeability. Patent WO2014134705A1 specifically claims numerous C6-substituted variants and demonstrates that compounds with different C6 groups exhibit varying degrees of anticancer activity, implying that the 6-methyl congener possesses a unique pharmacological fingerprint [1]. While direct, publicly available head-to-head IC50 data for the exact compound is currently absent from non-proprietary sources, the patent's explicit SAR claims provide a strong framework for its differentiated activity.
| Evidence Dimension | Structural and Predicted Pharmacological Differentiation |
|---|---|
| Target Compound Data | 6-methyl substitution; cLogP ~3.9 (predicted); molecular weight 389.9 Da |
| Comparator Or Baseline | Comparator 1: 1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one (6-H; CAS 899217-45-9; MW 375.9 Da). Comparator 2: 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (6-F; CAS 892777-04-7; MW 393.9 Da). |
| Quantified Difference | Differential cLogP of approximately +0.5 vs. 6-H and -0.2 vs. 6-F; distinct molecular weight differences of ~14 Da. These subtle changes are known to cause significant variations in IC50 values against cancer cell lines, as per the patent's generic SAR disclosure [1]. |
| Conditions | Computational prediction of cLogP and molecular weight comparison, contextualized by patent WO2014134705A1's general SAR trends for anticancer activity. |
Why This Matters
For a procurement scientist, selecting the correct C6-substituted analog is critical to ensure consistency with unpublished or proprietary SAR data, as even minor substituent changes can invalidate a research program's biological results.
- [1] Lee, H., Solomon, V. R., & Pundir, S. (2014). Quinoline sulfonyl derivatives and uses thereof. World Intellectual Property Organization, WO2014134705A1. View Source
